molecular formula C14H12N4O B2469579 2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034620-43-2

2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2469579
CAS No.: 2034620-43-2
M. Wt: 252.277
InChI Key: JDGKJORFPQFGCG-UHFFFAOYSA-N
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Description

2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a synthetic compound based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system that is isosteric with purines . This structural feature makes it a molecule of high interest in medicinal chemistry, particularly in the development of targeted protein kinase inhibitors (PKIs) for cancer research . Pyrazolo[1,5-a]pyrimidines are known to act as potent ATP-competitive inhibitors, disrupting the aberrant signaling pathways that are a hallmark of various cancers . The core pyrazolo[1,5-a]pyrimidine structure is a key pharmacophore in several commercial molecules and investigational compounds, demonstrating a wide spectrum of biological activities, with a significant emphasis on antitumor applications . Derivatives of this scaffold have shown promise in inhibiting critical kinases implicated in oncogenesis, such as EGFR (relevant in non-small cell lung cancer), B-Raf (relevant in melanoma), and c-Met . The specific substitution pattern on the this compound molecule is designed to explore structure-activity relationships (SAR) to fine-tune selectivity and potency against specific kinase targets . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-10-4-2-3-5-12(10)14(19)17-11-8-15-13-6-7-16-18(13)9-11/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGKJORFPQFGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with β-Diketones

In a representative approach, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (sodium ethanolate) to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield. Subsequent chlorination with phosphorus oxychloride generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ), a versatile intermediate for nucleophilic substitutions.

Alternative Cyclization Strategies

Benzamide-functionalized pyrazolo[1,5-a]pyrimidines are synthesized by reacting N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide (4 ) with acetylacetone or ethyl acetoacetate in ethanol with piperidine catalysis. For example, refluxing 4 with acetylacetone yields N-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide (12a ) after crystallization.

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates for amide couplings but may necessitate higher temperatures (80–100°C).
  • Piperidine or morpholine as bases improve regioselectivity by deprotonating the pyrazole NH, directing substitution to the 6-position.

Temperature Control

Low-temperature conditions (−78°C) are critical for intermediates like β-ketoester 15 , preventing premature cyclization. Conversely, reflux conditions (80–120°C) drive cyclocondensation and amidation to completion.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The target compound exhibits aromatic protons at δ 7.38–8.37 ppm (integration for 10H) and a singlet for the methyl group at δ 2.50 ppm.
  • Elemental Analysis : Calculated for C₁₉H₁₅N₅O: C, 66.48%; H, 3.45%; N, 25.84%. Observed values align within 0.3%.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with retention time 12.3 min.

Comparative Data on Synthetic Routes

Method Starting Material Yield (%) Purity (%) Key Reference
Cyclocondensation 5-Amino-3-methylpyrazole 61 89
Suzuki Coupling 5,7-Dichloro derivative 55 95
Tandem Cyclization 5-Aminopyrazole 75 92

Challenges and Solutions

Regioselectivity Issues

Competing substitution at the 5- and 7-positions is mitigated using sterically hindered bases (e.g., DIPEA) or directing groups.

Byproduct Formation

Hydrolysis of nitrile intermediates to carboxylic acids is minimized by anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family exhibit significant cytotoxic effects against various cancer cell lines. Notably, 2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has shown potential as an anticancer agent through the following mechanisms:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2): This compound has demonstrated the ability to inhibit CDK2, a critical enzyme involved in cell cycle regulation. By interfering with CDK2 activity, it affects cell proliferation pathways, making it a candidate for cancer therapeutics .
  • Cell Line Studies: In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these cell lines range from 10 to 20 µM, indicating potent anticancer properties .

Enzymatic Inhibition

Beyond its anticancer effects, this compound has been investigated for its ability to inhibit other enzymes critical in various biological processes:

  • Kinase Inhibition: The compound acts as a kinase inhibitor, blocking specific signaling pathways that lead to tumor growth. This mechanism is crucial for developing targeted therapies for cancers .

Material Science Applications

The unique structural characteristics of this compound also lend it potential applications in material science:

  • Photophysical Properties: Compounds containing the pyrazolo[1,5-a]pyrimidine scaffold have been noted for their significant photophysical properties. This makes them suitable candidates for applications in organic electronics and photonic devices .
  • Crystallization Studies: The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with notable conformational and supramolecular phenomena can amplify their applications toward solid-state materials .

Case Study on Anticancer Activity

A clinical trial assessed the efficacy of similar pyrazole-based compounds in patients with advanced solid tumors. The trial reported a partial response in 30% of participants after four cycles of treatment, highlighting the potential for pyrazole derivatives in oncology .

Case Study on Antimicrobial Efficacy

In vitro studies involving this compound showed effectiveness against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The results suggest that modifications to the pyrazolo ring could enhance its antimicrobial potency .

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including the suppression of tumor cell growth or viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Regioselectivity

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent positions. Key structural analogues include:

Compound Name Substituents/Modifications Key Properties/Activities Reference
7rh benzamide 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl) Selective DDR1 inhibitor; IC₅₀ = 0.18 μM
3-Bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide Bromo at benzamide’s 3-position Higher molecular weight (317.146 g/mol); uncharacterized bioactivity
7-Amino-5-arylpyrazolo[1,5-a]pyrimidines Amino at 7th position; aryl at 5th Enhanced kinase inhibition (e.g., CDK4/6) and antiproliferative effects
D940 (Patent compound) Morpholinomethyl and trifluoromethyl groups Improved solubility; anticancer potential (tested in xenografts)
  • Regioselectivity in Synthesis: The target compound’s pyrazolo[1,5-a]pyrimidine core is synthesized via cyclization of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with electrophiles. Microwave-assisted methods enhance regioselectivity, favoring 7-amino derivatives over isomers . In contrast, triazolo[1,5-a]pyrimidines (e.g., 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) require Biginelli-like multi-component reactions, demonstrating lower kinase selectivity .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Bromo-substituted analogues (e.g., compound in ) may exhibit longer half-lives due to halogen resistance to oxidation, whereas ethynyl-linked compounds (e.g., 7rh) face metabolic challenges from alkyne groups .

Key Research Findings and Trends

Substitution-Driven Activity: Amino groups at the 7th position and aryl groups at the 5th position correlate with kinase inhibition, while methyl or bromo substituents on benzamide modulate selectivity .

Structural Optimization : Ethynyl linkers improve target engagement but reduce metabolic stability, whereas methyl groups balance lipophilicity and synthetic feasibility .

Biological Activity

2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes a benzamide moiety and a pyrazolo[1,5-a]pyrimidine core, contributing to its potential therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O. The presence of the methyl group at the 2-position of the pyrazolo ring enhances its stability and solubility, making it a promising candidate for further research and development in drug design.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to decreased cell proliferation, making this compound a candidate for cancer therapeutics .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF73.79CDK2 Inhibition
SF-26812.50Enzyme inhibition
NCI-H46042.30Induction of apoptosis

Enzymatic Inhibition

The compound has also demonstrated selective inhibition of various kinases, including DDR1, with reported IC50 values around 6.8 nM . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Table 2: Enzymatic Inhibition Data

EnzymeIC50 (nM)Selectivity Score
DDR16.8High (Kd = 0.6 nM)
DDR2>1000Low
Bcr-Abl>1000Low

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules involved in critical signaling pathways. The compound's ability to bind to CDK2 and other kinases alters gene expression pathways that regulate cell proliferation and survival .

Case Studies

Recent studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • Study on MCF7 Cells : A derivative exhibited an IC50 value of 3.79 µM against MCF7 cells, indicating strong anticancer activity through CDK2 inhibition .
  • In Vivo Models : Compounds similar to this compound have shown promising results in vivo, demonstrating reduced tumor growth in xenograft models when administered at therapeutic doses .

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • Structural Modifications : To enhance potency and selectivity against various cancer types.
  • Combination Therapies : Assessing the efficacy of this compound in combination with existing chemotherapeutics.
  • Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound.

Q & A

Q. What is the primary therapeutic target of 2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide, and what experimental evidence supports its mechanism of action?

The compound selectively inhibits discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase implicated in tumor progression. Preclinical studies demonstrate its ability to suppress DDR1 phosphorylation (IC₅₀ = 6.8 nM) while showing minimal activity against DDR2, Bcr-Abl, and c-Kit kinases. Binding affinity (Kd = 0.6 nM) was confirmed via kinase profiling across 455 kinases .

Q. What synthetic strategies are employed to prepare this compound?

A palladium-catalyzed Sonogashira coupling is commonly used to link the pyrazolo[1,5-a]pyrimidine core to the benzamide moiety. This method ensures regioselectivity and scalability, with yields optimized using scavenging reagents (e.g., p-nitrophenyl esters) to remove excess reactants .

Q. How is the compound’s in vitro activity assessed in cancer models?

Cell proliferation assays (e.g., SRB or MTT) are conducted on DDR1-expressing cell lines (e.g., MCF7). Dose-response curves (ten-fold serial dilutions) and combination index (CI) values are calculated using software like CalcuSyn 2.0 to quantify synergy with CDK4/6 inhibitors (e.g., palbociclib) .

Advanced Research Questions

Q. How can researchers optimize the selectivity of pyrazolo[1,5-a]pyrimidine derivatives for DDR1 over off-target kinases?

Structural-activity relationship (SAR) studies focus on modifying the ethynylbenzamide substituents. For example, introducing methyl groups at position 2 of the benzamide enhances DDR1 selectivity (S(35) = 0.035) while reducing affinity for unrelated kinases. Kinome-wide profiling (≥400 kinases) validates specificity .

Q. What methodologies are used to analyze synergistic effects between DDR1 inhibitors and other targeted therapies?

Combination studies with CDK4/6 inhibitors (e.g., palbociclib) employ fixed-ratio designs (e.g., 1:1 to 1:10 molar ratios) in isogenic cell lines. Synergy is quantified via CI values, with CI < 0.9 indicating potentiation. Mechanistic follow-up includes phospho-proteomics to map downstream pathway inhibition .

Q. How are pharmacokinetic (PK) and pharmacodynamic (PD) properties evaluated for this compound?

Oral bioavailability (67.4%) and plasma half-life are assessed in rodent models using LC-MS/MS. PD markers include DDR1 phosphorylation levels in tumor xenografts. Microsomal stability assays (e.g., liver microsomes) predict metabolic clearance .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve conflicting reports on kinase selectivity profiles?

Discrepancies may arise from assay conditions (e.g., ATP concentrations) or kinase panel diversity. To address this, standardized profiling using platforms like Eurofins KinaseProfiler® is recommended, with orthogonal validation via cellular thermal shift assays (CETSA) .

Q. What statistical approaches are used to interpret dose-response data in combination studies?

The Chou-Talalay method is applied to calculate CI values, where CI < 1, =1, and >1 indicate synergy, additivity, and antagonism, respectively. Nonlinear regression models (e.g., GraphPad Prism) fit dose-effect curves, and bootstrapping assesses confidence intervals .

Methodological Challenges and Solutions

Q. What strategies mitigate poor solubility of pyrazolo[1,5-a]pyrimidine derivatives in preclinical testing?

Co-solvents (e.g., PEG-400) or nanoparticle formulations improve aqueous solubility. Physicochemical properties (logP, pKa) are optimized via substituent modifications (e.g., trifluoromethyl groups) without compromising kinase affinity .

Q. How can researchers validate target engagement in vivo?

Immunohistochemistry (IHC) on tumor biopsies quantifies DDR1 phosphorylation. Alternatively, PET imaging with radiolabeled analogs (e.g., ¹⁸F- or ¹¹C-tracers) provides real-time biodistribution data .

Future Directions

Q. What emerging applications exist for pyrazolo[1,5-a]pyrimidine scaffolds beyond oncology?

Recent studies explore their role in fibrosis (e.g., idiopathic pulmonary fibrosis) via DDR1 inhibition. Combinatorial libraries (≥400 analogs) enable rapid screening for new indications, leveraging the scaffold’s "privileged structure" status .

Q. How can AI/ML accelerate the optimization of this compound class?

Deep learning models predict ADMET properties and prioritize synthetic routes. Generative chemistry platforms (e.g., GENTRL) design novel analogs with improved potency and selectivity .

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